(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid
Description
(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is characterized by its molecular formula C22H23NO4, molecular weight 365.42 g/mol, and CAS number 1217646-18-8 . It is typically stored at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group .
The compound’s primary application lies in medicinal chemistry and peptide research, where it serves as a building block for introducing piperidine-derived moieties into larger molecules. Its chiral center (S-configuration) ensures stereochemical precision in target molecules, which is critical for biological activity .
Properties
IUPAC Name |
2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHXTQQJFAOBCJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589219 | |
| Record name | [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193693-62-8 | |
| Record name | (2S)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193693-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid, also known as Fmoc-piperidine-acetic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, research findings, and case studies that illustrate its applications and effects.
- Molecular Formula : C22H23NO4
- Molecular Weight : 365.43 g/mol
- CAS Number : 17040116
- Structure : The compound features a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and an acetic acid moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The Fmoc group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related piperidine derivatives have shown effectiveness against various bacterial strains by disrupting bacterial cell membranes, leading to cell lysis .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as HeLa and MCF-7, suggesting a possible role in cancer therapy . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies
- Inhibition Studies :
- Antimicrobial Efficacy :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.43 g/mol |
| CAS Number | 17040116 |
| Antimicrobial MIC | 5–10 µg/mL (varies by strain) |
| IC50 (cancer cells) | 5 µM (HeLa), 8 µM (MCF-7) |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-2-yl)acetic acid can be compared to the following analogs:
Structural Analogs with Modified Backbones
Key Observations:
- Backbone Flexibility : The piperidine-based compound (target) offers a 6-membered ring, providing conformational rigidity compared to the 5-membered pyrrolidine analog . This affects binding affinity in receptor-targeted molecules.
- Functional Groups : Replacement of acetic acid with carboxylic acid (e.g., piperidine-2-carboxylic acid) alters solubility and reactivity. The acetic acid moiety in the target compound enhances solubility in polar solvents, facilitating coupling reactions .
- Stereochemistry : The (R)-configured pyrrolidine analog (CAS 193693-61-7) exhibits different biological interactions due to enantiomeric specificity, underscoring the importance of chiral purity .
Preparation Methods
Molecular Architecture
The compound features a piperidine ring with an (S)-configured chiral center at the second position, coupled to an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₂H₂₃NO₄ , with a molecular weight of 365.42 g/mol . The Fmoc group enhances solubility in organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), critical for solid-phase synthesis.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 193693-62-8 |
| Molecular Formula | C₂₂H₂₃NO₄ |
| Molecular Weight | 365.42 g/mol |
| Solubility | Soluble in DMSO, THF, DMF |
| Storage Conditions | Room temperature, anhydrous |
Synthetic Pathways
Fmoc Protection of (S)-Piperidine-2-acetic Acid
The primary route involves introducing the Fmoc group to (S)-piperidine-2-acetic acid. This reaction typically employs Fmoc-Cl (Fmoc chloride) or Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of a base such as N,N-diisopropylethylamine (DIEA).
Procedure :
Solid-Phase Synthesis Integration
The compound serves as a key intermediate in peptide synthesis. Patent WO2008044890A1 details its use in solid-phase protocols, where the Fmoc group is selectively removed using 20% piperidine in DMF to enable subsequent couplings.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF |
| Coupling Agent | Fmoc-OSu |
| Base | DIEA |
| Temperature | 25°C |
| Reaction Time | 12–24 hours |
Stereochemical Control
Asymmetric Synthesis
The (S)-configuration is preserved using chiral starting materials or via enzymatic resolution. The ACS Omega study highlights tandem alkylation–asymmetric transformation methods to achieve >99% enantiomeric excess (ee) for similar Fmoc-protected amino acids.
Critical Factor :
Purification and Characterization
Chromatographic Techniques
Purification involves reverse-phase HPLC or silica gel chromatography with eluents such as ethyl acetate/hexane (1:1). The compound’s UV activity (λₘₐₓ = 267 nm) facilitates monitoring.
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc Ar-H), 7.58 (t, 2H, Fmoc Ar-H), 4.40 (m, 1H, piperidine CH), 3.25 (m, 2H, COOCH₂).
Applications in Peptide Synthesis
The compound’s carboxylic acid group enables conjugation to resins or amino acids. For example, in buserelin and goserelin synthesis, it introduces piperidine motifs critical for bioactivity.
Case Study :
Challenges and Solutions
Racemization Risks
Prolonged exposure to basic conditions during Fmoc deprotection may cause epimerization. Mitigation includes:
Q & A
Q. What methods enable its conjugation to peptide sequences?
- Methodological Answer :
- Solid-Phase Synthesis : Direct incorporation via Fmoc deprotection on resin-bound peptides .
- Post-Synthetic Modification : Use NHS esters or maleimide-thiol chemistry for site-specific labeling .
- Orthogonal Protection : Employ Dde or Alloc groups to selectively modify the piperidine ring post-conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
